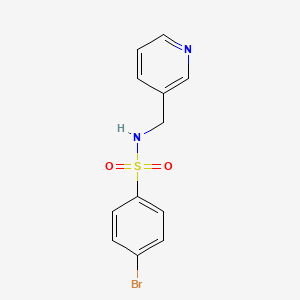

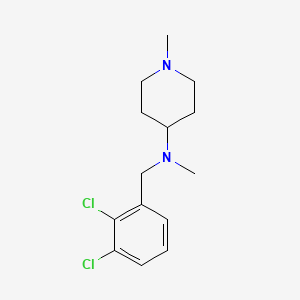

4-bromo-N-(3-pyridinylmethyl)benzenesulfonamide

Overview

Description

4-bromo-N-(3-pyridinylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The purpose of

Safety and Hazards

The safety information available indicates that “4-bromo-N-(3-pyridinylmethyl)benzenesulfonamide” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to interact with various targets, such as cyclin-dependent kinase 2 .

Mode of Action

Based on its structural similarity to other compounds, it might interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including glycolysis .

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties, which can significantly impact their bioavailability .

Result of Action

Similar compounds have been found to exert profound effects on cellular dynamics, resulting in decreased cell viability and dna replication .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds .

Biochemical Analysis

Biochemical Properties

4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The compound can bind to the active sites of these enzymes, modulating their activity and influencing downstream signaling events. Additionally, 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to interact with certain receptor proteins, affecting their conformation and function .

Cellular Effects

The effects of 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide has been found to alter gene expression profiles, affecting the transcription of genes involved in critical cellular functions .

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzymes, affecting their function. Additionally, 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide can interact with transcription factors, influencing their ability to regulate gene expression. These molecular interactions contribute to the compound’s overall effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide remains stable under specific conditions, but it may degrade over extended periods or under certain environmental factors. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating specific signaling pathways or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in the levels of metabolites and overall cellular energy balance. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, accumulating in specific cellular compartments. Additionally, it may bind to intracellular proteins, affecting its localization and concentration within cells. These transport and distribution mechanisms are crucial for determining the compound’s bioavailability and efficacy in different cellular contexts .

Subcellular Localization

The subcellular localization of 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects. These localization patterns are essential for understanding the compound’s activity and function within cells. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can further regulate the compound’s localization and interactions with other biomolecules .

Properties

IUPAC Name |

4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKCZOJVKUOFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,5-tetrahydro[1,3]diazepino[2,1-b]quinazolin-7(1H)-one](/img/structure/B5643482.png)

![2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,3-benzothiazole-5-carboxamide](/img/structure/B5643494.png)

![N-[3-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5643500.png)

![3-[methyl(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]-1-phenylpropan-1-ol](/img/structure/B5643504.png)

![4-phenyl-1-thioxo-2,4,7,8-tetrahydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B5643510.png)

![N,N-dimethyl-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5643536.png)

![4-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5643543.png)

![N-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5643563.png)

![4-({5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5643570.png)